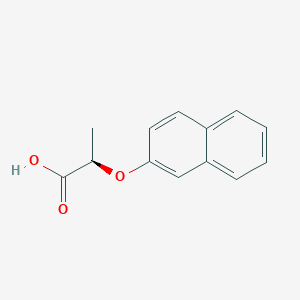

(R)-2-(Naphthalen-2-yloxy)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

(2R)-2-naphthalen-2-yloxypropanoic acid |

InChI |

InChI=1S/C13H12O3/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,14,15)/t9-/m1/s1 |

InChI Key |

HMIVVAPMRQMNAK-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Enantiocontrol Strategies for R 2 Naphthalen 2 Yloxy Propanoic Acid

Retrosynthetic Analysis of the (Naphthalen-2-yloxy)propanoic Acid Scaffold

A retrosynthetic analysis of the 2-(naphthalen-2-yloxy)propanoic acid scaffold reveals two primary disconnection points. The most logical and common disconnection is at the ether linkage (C-O bond), leading to two key synthons: a naphthalen-2-ol derivative and a 2-halopropanoic acid or a related electrophile. This approach is favored due to the relative ease of forming ether bonds.

A second, less common, disconnection can be envisioned between the chiral center and the naphthalene (B1677914) ring, which would involve a more complex C-C bond formation. However, the ether linkage disconnection provides a more direct and synthetically feasible route.

Direct Synthetic Routes to 2-(Naphthalen-2-yloxy)propanoic Acid

The direct synthesis of the racemic form of 2-(naphthalen-2-yloxy)propanoic acid typically serves as the foundation for subsequent resolution or as a target for developing enantioselective methods.

Nucleophilic Substitution Reactions for Ether Linkage Formation

The most prevalent method for constructing the 2-(naphthalen-2-yloxy)propanoic acid backbone is through a nucleophilic substitution reaction. This typically involves the reaction of 2-naphthol (B1666908) with a 2-halopropanoate ester, followed by hydrolysis of the ester to the carboxylic acid. The Williamson ether synthesis is a classic example of this approach.

In a typical procedure, 2-naphthol is deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic naphthoxide. This is then reacted with an ethyl or methyl 2-bromopropanoate (B1255678) or 2-chloropropanoate. The reaction is generally carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).

Reaction Condition Optimization for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of base, solvent, temperature, and reaction time. For instance, using a stronger base can lead to faster reaction times but may also increase the likelihood of side reactions. The choice of solvent can influence the solubility of the reactants and the rate of reaction.

One study detailed the synthesis of various 2-(naphthalen-2-yloxy)propionic acid derivatives, highlighting the importance of the reaction conditions in achieving the desired products. nih.gov

Enantioselective Synthesis of (R)-2-(Naphthalen-2-yloxy)propanoic Acid

Achieving a high enantiomeric excess (ee) of the (R)-enantiomer is critical for applications where only one enantiomer is biologically active. Several strategies have been developed to this end.

Asymmetric Catalysis in Chiral C-O Bond Formation

Asymmetric catalysis offers an elegant approach to directly form the chiral C-O bond with high enantioselectivity. This method involves the use of a chiral catalyst to control the stereochemical outcome of the reaction between a prochiral nucleophile and an electrophile.

While direct asymmetric C-O bond formation for this specific compound is a developing area, related research on the kinetic resolution of racemic 2-aryloxypropanoic acids using chiral acyl-transfer catalysts has shown promise. clockss.org For instance, the use of (+)-benzotetramisole ((+)-BTM) as a chiral acyl-transfer catalyst has been effective in separating racemic mixtures of similar compounds. clockss.org

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Another effective strategy for controlling stereochemistry is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to one of the reactants to direct the formation of the desired stereoisomer. After the key bond-forming step, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to the propanoic acid moiety. The subsequent nucleophilic substitution reaction with 2-naphthoxide would then proceed with a high degree of stereocontrol. Following the reaction, the chiral auxiliary is cleaved to afford the final product.

Additionally, resolution of the racemic acid is a common and practical method. This involves reacting the racemic 2-(naphthalen-2-yloxy)propanoic acid with a chiral resolving agent, such as an optically active amine, to form diastereomeric salts. These salts can then be separated by crystallization, and the desired enantiomer can be recovered by acidification.

Asymmetric Transfer Hydrogenation for Related Chiral Carboxylic Acids

While direct asymmetric synthesis of this compound is less commonly detailed, the principles can be understood through the synthesis of related chiral carboxylic acids, particularly α-substituted propionic acids, via asymmetric transfer hydrogenation (ATH). ATH is a powerful technique that utilizes a hydrogen donor, typically an alcohol like isopropanol (B130326) or a formic acid/triethylamine mixture, to reduce a prochiral substrate in the presence of a chiral metal catalyst. acs.orgacs.org

The catalysts are often transition metal complexes, with Ruthenium (Ru) and Rhodium (Rh) being well-established for their high efficiency and stereoselectivity. ajchem-b.com For instance, chiral Ru-based catalysts, often featuring ligands like N-sulfonylated 1,2-diamines or diphosphines from the Walphos and Josiphos families, have been successfully employed in the hydrogenation of α,β-unsaturated carboxylic acids. ajchem-b.comrsc.org The mechanism involves the formation of a chiral metal-hydride species that coordinates with the substrate, creating a diastereomeric transition state. The steric and electronic properties of the chiral ligand dictate the facial selectivity of hydrogen delivery, leading to the preferential formation of one enantiomer. ajchem-b.com

More recently, earth-abundant metals like manganese and nickel have emerged as promising catalysts. acs.orgnih.gov Nickel complexes with P-chiral ligands such as (R,R)-BenzP* have shown excellent reactivity and enantioselectivity (up to 99.4% ee) in the asymmetric hydrogenation of α-substituted acrylic acids to produce chiral propionic acid derivatives. nih.gov The catalytic cycle in these systems can proceed through an intramolecular proton transfer from the substrate's carboxylic acid group, which protonolyzes the carbon-metal bond to release the product and regenerate the active catalyst. nih.gov

Chiral Resolution Techniques for Racemic 2-(Naphthalen-2-yloxy)propanoic Acid

Chiral resolution remains a cornerstone for the industrial-scale production of single-enantiomer compounds. This process involves the separation of a racemic mixture into its constituent enantiomers.

One of the most established and robust methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.org This technique leverages the reaction of a racemic acid with a single, optically pure enantiomer of a chiral base. The resulting products are a pair of diastereomeric salts ((R)-acid·(R)-base and (S)-acid·(R)-base, for example), which, unlike enantiomers, possess different physical properties such as solubility, melting point, and crystal structure. libretexts.orgnii.ac.jp

This difference in solubility allows for their separation by fractional crystallization. nii.ac.jp The less-soluble diastereomeric salt preferentially crystallizes from a suitable solvent, while the more-soluble salt remains in the mother liquor. After separation, the desired enantiomer of the acid is recovered by treating the purified diastereomeric salt with a strong acid to break the ionic bond and liberate the free acid and the resolving agent. libretexts.org The choice of the resolving agent and the crystallization solvent is critical for achieving high diastereomeric and enantiomeric purity. nii.ac.jprsc.org For α-arylpropanoic acids, common resolving agents include chiral amines like (R)- or (S)-1-phenylethylamine. libretexts.org

| Resolving Agent Class | Specific Examples | Principle of Separation |

| Chiral Amines | (R)-1-Phenylethylamine, (S)-1-(1-Naphthyl)ethylamine | Forms diastereomeric salts with differing solubilities. libretexts.orgrsc.org |

| Alkaloids | Cinchonidine, Quinine, Brucine | Natural, readily available chiral bases that form separable diastereomeric salts. |

Kinetic resolution is a dynamic method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the context of racemic 2-(naphthalen-2-yloxy)propanoic acid, enantioselective esterification is a highly effective strategy. researchgate.net In this process, one enantiomer of the racemic acid is preferentially converted to an ester in the presence of an alcohol and a catalyst, while the other enantiomer remains largely unreacted.

The reaction can be stopped at approximately 50% conversion, allowing for the separation of the highly enantioenriched unreacted acid from the newly formed ester. This method's success is often dependent on the use of biocatalysts, such as lipases. For example, lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) and lipases from Aspergillus oryzae have demonstrated high enantioselectivity in the esterification of related α-arylalkanoic acids. researchgate.netresearchgate.net The choice of solvent and alcohol (acyl acceptor) can significantly influence both the reaction rate and the enantioselectivity (E-value). researchgate.net

| Catalyst | Substrate Type | Acyl Acceptor | Key Finding |

| Novozym 435 (Candida antarctica Lipase B) | 2-Phenoxy propionic acid | 1-Butanol | Demonstrated enantioselectivity, allowing for the separation of enantiomers. researchgate.net |

| Aspergillus oryzae (whole-cell lipase) | 2-Phenylpropanoic acid | n-Hexanol | Successfully used for kinetic resolution, showing good reusability and enantioselectivity. researchgate.net |

| (S)-β-Np-BTM (Benzotetramisole derivative) | Racemic α-arylalkanoic acids | Bis(α-naphthyl)methanol | Achieved high enantiomeric excesses in the resulting esters. nih.gov |

Beyond enzymes, non-enzymatic chiral catalysts, specifically chiral acyl-transfer catalysts, have been developed for the kinetic resolution of carboxylic acids. bu.edu These organocatalysts are typically nucleophilic and function by reacting with an activated form of the carboxylic acid (e.g., an anhydride) to form a chiral acyl-cation intermediate. nih.govacs.org

Catalysts based on tetramisole, such as (S)-β-Np-BTM (a benzotetramisole derivative), are particularly effective. nih.gov In a typical reaction, a carboxylic anhydride (B1165640) is used to activate the racemic acid. The chiral acyl-transfer catalyst then selectively reacts with one enantiomer to form a reactive acylium ion intermediate. This chiral intermediate then rapidly transfers its acyl group to an alcohol nucleophile. The enantiomer recognition occurs at the step of forming the chiral acyl-cation, where the steric and electronic environment created by the catalyst favors the binding of one enantiomer over the other. bu.eduelsevierpure.com This approach allows for the efficient kinetic resolution of various racemic acids, yielding products with high enantiomeric purity. nih.gov

For analytical and preparative-scale separation of enantiomers, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and direct method. researchgate.net This technique relies on the differential, transient diastereomeric interactions between the two enantiomers and the chiral environment of the CSP.

For the separation of 2-(naphthalen-2-yloxy)propanoic acid and related compounds, polysaccharide-based CSPs are highly effective. Columns such as Chiralpak IB, which features an immobilized cellulose (B213188) 3,5-dimethylphenylcarbamate derivative, have been used successfully. researchgate.net The separation is achieved by passing a solution of the racemate through the column with a specific mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like 2-propanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape and resolution. researchgate.net The enantiomer that forms a stronger, more stable transient interaction with the CSP is retained longer on the column, resulting in its elution after the enantiomer that interacts more weakly.

| Stationary Phase | Analyte Type | Mobile Phase Example | Detection |

| Chiralpak IB (Cellulose-based) | 2-Phenoxy propionic acid | n-hexane/2-propanol/trifluoroacetic acid (87:13:0.5 v/v/v) | UV, Polarimetry researchgate.net |

| Newcrom R1 (Reverse-Phase) | Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- | Acetonitrile (B52724)/Water/Phosphoric Acid | UV, Mass Spectrometry sielc.com |

Chemical Reactivity and Functional Group Transformations of R 2 Naphthalen 2 Yloxy Propanoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several fundamental organic reactions.

Esterification Reactions

Esterification, the conversion of a carboxylic acid to an ester, is a cornerstone reaction for this compound. This transformation is typically achieved by reacting (R)-2-(naphthalen-2-yloxy)propanoic acid with an alcohol in the presence of an acid catalyst. The general reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the corresponding ester.

A variety of alcohols can be employed in this reaction, leading to a diverse array of ester derivatives. For instance, reaction with simple alkanols like methanol (B129727) or ethanol (B145695) produces the corresponding methyl or ethyl esters. The choice of alcohol can be tailored to introduce specific functionalities or to modify the physicochemical properties of the parent molecule.

| Reactant | Reagent | Product |

| This compound | Methanol, H⁺ | Methyl (R)-2-(naphthalen-2-yloxy)propanoate |

| This compound | Ethanol, H⁺ | Ethyl (R)-2-(naphthalen-2-yloxy)propanoate |

| This compound | Isobutanol, H⁺ | Isobutyl (R)-2-(naphthalen-2-yloxy)propanoate nist.gov |

Reduction to Alcohol Derivatives

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding (R)-2-(naphthalen-2-yloxy)propan-1-ol. This transformation requires the use of potent reducing agents, as carboxylic acids are generally resistant to reduction.

Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose, effectively reducing the carboxylic acid to the corresponding alcohol. docbrown.info The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product. docbrown.info It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids. docbrown.info More recently, catalytic methods using manganese(I) complexes with silanes as the reducing agent have been developed for the reduction of carboxylic acids to alcohols under milder conditions, and these methods have been shown to be effective for aryl propionic acids while preserving the stereochemistry at the chiral center. nih.gov

| Reactant | Reagent | Product |

| This compound | 1. LiAlH₄, Ether 2. H₂O | (R)-2-(Naphthalen-2-yloxy)propan-1-ol |

| This compound | [MnBr(CO)₅], PhSiH₃ | (R)-2-(Naphthalen-2-yloxy)propan-1-ol nih.gov |

Formation of Amides and Hydrazides

The carboxylic acid can be converted into amides and hydrazides through reaction with amines and hydrazine (B178648) derivatives, respectively. This transformation typically proceeds via an activated carboxylic acid derivative, such as an acyl chloride or by using coupling agents.

To form an amide, the carboxylic acid is first converted to a more reactive acyl chloride, for example, by treatment with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with a primary or secondary amine to yield the corresponding N-substituted amide. Alternatively, peptide coupling reagents can directly facilitate the reaction between the carboxylic acid and the amine.

Similarly, hydrazides are formed by the reaction of the activated carboxylic acid with hydrazine or a substituted hydrazine. These reactions are crucial for introducing nitrogen-containing functionalities into the molecule, which can significantly alter its biological and chemical properties.

| Reactant | Reagents | Intermediate | Product |

| This compound | 1. SOCl₂ | (R)-2-(Naphthalen-2-yloxy)propanoyl chloride | N-Alkyl-(R)-2-(naphthalen-2-yloxy)propanamide |

| 2. RNH₂ | |||

| This compound | 1. SOCl₂ | (R)-2-(Naphthalen-2-yloxy)propanoyl chloride | (R)-2-(Naphthalen-2-yloxy)propanehydrazide |

| 2. N₂H₄ |

Reactivity of the Naphthalene (B1677914) Ring System

The naphthalene ring of this compound is an aromatic system that can undergo reactions typical of such structures, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, including naphthalene. masterorganicchemistry.comyoutube.com The reaction involves the attack of an electrophile on the electron-rich naphthalene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com In naphthalene, substitution can occur at either the C1 (alpha) or C2 (beta) position. The position of substitution is influenced by both kinetic and thermodynamic factors, as well as the nature of the electrophile and the reaction conditions. youtube.com

The ether linkage at the C2 position of the naphthalene ring in this compound is an activating group, meaning it increases the electron density of the ring and makes it more susceptible to electrophilic attack. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the naphthalene ring. youtube.com

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | (R)-2-((nitro-naphthalen-2-yl)oxy)propanoic acid |

| Halogenation | Br₂, FeBr₃ | (R)-2-((bromo-naphthalen-2-yl)oxy)propanoic acid |

| Sulfonation | SO₃, H₂SO₄ | (R)-2-((sulfo-naphthalen-2-yl)oxy)propanoic acid youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (R)-2-((acyl-naphthalen-2-yl)oxy)propanoic acid youtube.com |

Oxidation Pathways Leading to Naphthoquinone Derivatives

The naphthalene ring system can be oxidized to form naphthoquinone derivatives, which are compounds containing a quinone moiety fused to a benzene (B151609) ring. This oxidation typically requires strong oxidizing agents. For instance, oxidation of naphthalene derivatives can sometimes be achieved using reagents like chromic acid. google.com The specific conditions and the resulting naphthoquinone structure can vary depending on the substituents present on the naphthalene ring. The presence of the activating ether group might influence the regioselectivity of the oxidation. The formation of these quinone structures represents a significant transformation of the aromatic system, leading to highly conjugated, colored compounds with distinct chemical properties.

| Reactant | Oxidizing Agent | Potential Product |

| This compound | Strong Oxidizing Agent (e.g., CrO₃) | Naphthoquinone derivative |

Stability and Cleavage of the Ether Linkage

The generally accepted mechanism for the acidic cleavage of aryl alkyl ethers involves the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com This initial protonation converts the alkoxy group into a much better leaving group (an alcohol). Following protonation, a nucleophile, typically the conjugate base of the acid used, attacks the electrophilic carbon of the alkyl portion of the ether. masterorganicchemistry.com

In the case of this compound, the ether oxygen is bonded to an sp2-hybridized carbon of the naphthalene ring and an sp3-hybridized carbon of the propanoic acid moiety. Due to the high energy required to form a phenyl cation, nucleophilic substitution directly on the aromatic ring (an SNAr reaction) is highly unfavorable under these conditions. libretexts.org Consequently, the nucleophilic attack occurs at the less sterically hindered and more reactive secondary carbon of the propanoic acid chain via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com

This selective cleavage results in the formation of 2-naphthol (B1666908) and a 2-halopropanoic acid. The stereochemistry at the chiral center of the propanoic acid moiety is expected to undergo inversion during the SN2 attack.

Expected Products of Ether Cleavage:

| Reactant | Reagent | Product 1 | Product 2 |

|---|---|---|---|

| This compound | HBr (conc.) | 2-Naphthol | (S)-2-Bromopropanoic acid |

It is important to note that diaryl ethers are generally not cleaved by acids, highlighting the importance of the alkyl component for this reaction to proceed. libretexts.org The stability of the ether bond in this compound under non-acidic conditions makes it a robust scaffold for various chemical transformations targeting other parts of the molecule.

Strategies for Derivatization and Scaffold Modification

The presence of a carboxylic acid group in this compound provides a versatile handle for a wide range of derivatization strategies. These modifications are often employed to modulate the biological activity, physicochemical properties, and pharmacokinetic profile of the parent compound. Furthermore, the naphthalene ring can also be a target for modification, although this is generally less common.

A significant area of research has focused on the synthesis of novel heterocyclic derivatives from 2-(naphthalen-2-yloxy)propanoic acid with the aim of discovering new therapeutic agents. nih.gov These syntheses typically begin with the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester, followed by reaction with various nucleophiles to construct the desired heterocyclic rings.

One common strategy involves the conversion of the carboxylic acid to its corresponding hydrazide, which then serves as a key intermediate for the synthesis of various five-membered heterocycles like oxadiazoles, thiadiazoles, and triazoles.

Examples of Derivatization Reactions Starting from 2-(Naphthalen-2-yloxy)propanoic acid:

| Starting Material | Reagents | Intermediate/Product |

| 2-(Naphthalen-2-yloxy)propanoic acid | SOCl₂ | 2-(Naphthalen-2-yloxy)propanoyl chloride |

| 2-(Naphthalen-2-yloxy)propanoic acid | CH₃OH, H⁺ | Methyl 2-(naphthalen-2-yloxy)propanoate |

| 2-(Naphthalen-2-yloxy)propanoic acid | 1. SOCl₂ 2. NH₂NH₂·H₂O | 2-(Naphthalen-2-yloxy)propanehydrazide |

These intermediates can then be used in a variety of cyclization reactions to generate a library of derivatives. For instance, the hydrazide can be reacted with carbon disulfide in the presence of a base to form a 1,3,4-oxadiazole-2-thiol (B52307) derivative. Alternatively, reaction with an isothiocyanate can lead to the formation of thiosemicarbazide, which can be cyclized to a 1,2,4-triazole-3-thiol. nih.gov

Another approach involves the reaction of the acid chloride with an amine to form an amide, which can then undergo further transformations. For example, reaction with a substituted aniline (B41778) can yield the corresponding anilide.

Modification of the naphthalene ring itself is also possible, typically through electrophilic aromatic substitution reactions. However, the ether oxygen is an activating, ortho-, para-directing group, while the propanoic acid side chain is a deactivating, meta-directing group, which can lead to a mixture of products and requires careful control of reaction conditions.

The diverse array of derivatization strategies applicable to this compound underscores its importance as a versatile building block in the development of new chemical entities with tailored properties.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationnih.govdocbrown.infoyoutube.comnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of (R)-2-(Naphthalen-2-yloxy)propanoic acid, providing detailed information about the hydrogen and carbon frameworks of the molecule.

Proton (¹H) NMR for Regiochemistry and Impurity Detectionnih.govyoutube.com

Proton (¹H) NMR spectroscopy is instrumental in determining the regiochemistry of the molecule—distinguishing between the different aromatic protons of the naphthalene (B1677914) ring system and the protons of the propanoic acid moiety. The chemical shifts, splitting patterns, and integration values of the proton signals provide a complete picture of the proton environment. docbrown.info

The spectrum typically shows distinct signals for the methyl, methine, and aromatic protons. The methyl group protons of the propanoic acid chain usually appear as a doublet, due to coupling with the adjacent methine proton. The methine proton, in turn, appears as a quartet. The aromatic protons of the naphthalene ring exhibit a complex pattern of signals in the downfield region of the spectrum. The precise chemical shifts of these aromatic protons are key to confirming the 2-position substitution of the naphthyloxy group. Furthermore, ¹H NMR is a sensitive technique for detecting the presence of any residual solvents or starting materials, thus serving as a critical tool for assessing the purity of the compound.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidationnih.govyoutube.com

Complementing the information from ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. nih.govyoutube.com Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the unambiguous assignment of all carbon atoms. docbrown.info

Table 1: Representative ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Approximate Chemical Shift (ppm) |

| Carbonyl (C=O) | 170-185 |

| Aromatic (C-O) | 150-160 |

| Aromatic (C) | 110-140 |

| Methine (CH) | 70-80 |

| Methyl (CH₃) | 15-25 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Advanced NMR for Stereochemical Assignment and Conformation

To unambiguously determine the (R)-stereochemistry at the chiral center and to understand the preferred conformation of the molecule, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. These experiments provide information about the spatial proximity of protons. By observing correlations between the methine proton and specific protons on the naphthalene ring, the stereochemical configuration can be confirmed. These advanced techniques are crucial for a complete three-dimensional structural characterization of the molecule. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysisdocbrown.infoyoutube.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structural features through fragmentation analysis.

Upon ionization, the molecule will generate a molecular ion peak (M⁺) that corresponds to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum is characteristic of the compound's structure. Common fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group, cleavage of the ether linkage, and fragmentation of the naphthalene ring system. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applicationsyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com While direct analysis of the carboxylic acid by GC-MS may require derivatization to increase its volatility, this technique can be valuable for the analysis of related compounds or for monitoring reaction progress during its synthesis. spectrabase.comembrapa.br The gas chromatogram provides information on the purity of the sample, with the mass spectrometer providing identification of the separated components based on their mass spectra. researchgate.netnist.gov

Infrared (IR) Spectroscopy for Functional Group Identificationnist.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Approximate Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Aromatic Ether | C-O stretch | 1230-1270 (asymmetric), 1010-1050 (symmetric) |

| Aromatic Ring | C=C stretch | 1500-1600 |

| Aromatic Ring | C-H bend (out-of-plane) | 690-900 |

The broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of the carboxylic acid group, with the broadness arising from hydrogen bonding. docbrown.inforesearchgate.net The strong, sharp peak around 1700-1725 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info The presence of the ether linkage is confirmed by the C-O stretching bands, and the various absorptions in the fingerprint region are indicative of the naphthalene ring system. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the naphthalen-2-yloxy chromophore. The naphthalene ring system, a polycyclic aromatic hydrocarbon, possesses a delocalized π-electron system which gives rise to characteristic absorption bands in the ultraviolet region.

The electronic transitions observed are typically π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The ether linkage (-O-) and the propanoic acid group can have a modest auxochromic effect, potentially causing a slight shift (bathochromic or hypsochromic) of the absorption maxima (λmax) compared to unsubstituted naphthalene.

The spectrum of a naphthalen-2-yl derivative is expected to show multiple absorption bands, corresponding to different π → π* transitions within the aromatic system. researchgate.net For instance, related naphthalene compounds exhibit strong absorption peaks in the UV region. researchgate.netresearchgate.net The parent chromophore, 2-naphthol (B1666908), shows a distinct absorption profile that indicates the regions where this compound is also likely to absorb. aatbio.comnist.govnist.gov The absorption spectrum of 1,2-naphthoquinone, for example, shows a strong π → π* band at shorter wavelengths (around 250 nm) and weaker bands at longer wavelengths. researchgate.net

A representative UV-Vis data table for a compound with a 2-naphthyloxy moiety dissolved in a common organic solvent like ethanol (B145695) or methanol (B129727) is provided below.

Table 1: Representative UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~ 230 nm | High | π → π* |

| ~ 275 nm | Medium | π → π* |

| ~ 320 nm | Low | π → π* (fine structure) |

Note: The exact λmax and ε values can vary depending on the solvent and the specific experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of this compound, serving two critical functions: the determination of chemical purity and the assessment of enantiomeric excess (e.e.).

Purity Determination: For assessing chemical purity, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a nonpolar stationary phase (commonly a C18-silica column) and a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol and water, with a small amount of an acid like phosphoric acid or formic acid to ensure the carboxylic acid group of the analyte is protonated and does not produce tailing peaks. sielc.compensoft.net Detection is usually carried out using a UV detector set at one of the absorption maxima of the naphthalene chromophore (e.g., 230 nm or 275 nm). nih.gov

Enantiomeric Excess (e.e.) Determination: Determining the enantiomeric purity of this compound requires a chiral separation method. This is achieved by using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating the enantiomers of arylpropionic acids. researchgate.netnih.gov Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are frequently used under normal-phase conditions. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times for the (R) and (S) enantiomers. The mobile phase in normal-phase chiral HPLC is typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. researchgate.net

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100

Table 2: Typical HPLC Conditions for Analysis of this compound

| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Excess Analysis (Chiral HPLC) |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiralpak® AD-H or Chiralcel® OD-H (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) | n-Hexane:2-Propanol with 0.1% Trifluoroacetic Acid (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled (e.g., 25 °C) |

| Detection | UV at 230 nm or 275 nm | UV at 230 nm or 275 nm |

| Injection Volume | 10 - 20 µL | 10 - 20 µL |

Computational and Theoretical Studies on R 2 Naphthalen 2 Yloxy Propanoic Acid

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools to elucidate the electronic structure and properties of (R)-2-(Naphthalen-2-yloxy)propanoic acid. These methods allow for a detailed exploration of the molecule's geometry, electronic orbitals, and predicted spectroscopic signatures.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the most stable three-dimensional structure of molecules. For this compound, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been employed to optimize its geometry. biomedres.usindexcopernicus.combiomedres.usresearchgate.netnih.gov

Studies have shown that the geometric parameters, such as bond lengths and angles, calculated via these DFT methods are in excellent agreement with experimental data obtained from X-ray crystallography. uq.edu.au One comparative study assessed various DFT functionals (LSDA, B3LYP, B3PW91, etc.) and found that the LSDA/6-311G level of theory was superior in predicting the molecular structure of naproxen (B1676952). nih.gov The optimization process identifies the lowest energy conformation of the molecule, which is essential for subsequent calculations of its properties. biomedres.us Research has also explored different stable conformers of the molecule, revealing that intramolecular interactions play a significant role in their relative stability. researchgate.net

Table 1: Selected Computational Methods for Geometry Optimization

| Method | Basis Set | Reference |

|---|---|---|

| DFT/B3LYP | 6-31G(d,p) | biomedres.usindexcopernicus.comuq.edu.au |

| DFT/B3LYP | 6-311++G(d,p) | researchgate.net |

Calculation of Electronic Properties (HOMO-LUMO analysis, Electronic Transitions)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. biomedres.us

For this compound, DFT calculations have determined the HOMO-LUMO energy gap to be in the range of 4.4 to 4.5 eV. scialert.net Another study reported a specific value of 4.4665 eV. biomedres.usbiomedres.us A large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons between the orbitals. biomedres.us

Analysis of the orbital distribution reveals that both the HOMO and LUMO are primarily centered on the naphthalene (B1677914) ring system. scialert.netjksus.org This indicates that the π-system of the naphthalene moiety is the primary site of electronic activity. The electronic transitions observed in its UV-Vis spectrum are typically assigned to π → π* transitions, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.netresearchgate.net

Table 2: Calculated Electronic Properties

| Property | Calculated Value | Significance | References |

|---|---|---|---|

| HOMO-LUMO Energy Gap | ~4.4 - 4.5 eV | Indicates high kinetic stability | scialert.net |

| HOMO-LUMO Energy Gap | 4.4665 eV | Relates to chemical reactivity | biomedres.usbiomedres.us |

| Primary Electronic Transition | π → π* | Corresponds to UV absorption | researchgate.netresearchgate.net |

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic features of this compound, which are invaluable for interpreting experimental data.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational spectra are calculated using DFT methods, often B3LYP, to determine the harmonic vibrational frequencies. researchgate.netnih.govresearchgate.net These calculated frequencies are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and improve agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Such analyses allow for a reliable assignment of the fundamental vibrational modes observed in the experimental spectra, particularly those associated with the propanoic acid chain's functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated, and studies show good agreement between these predictions and experimental spectra. researchgate.net Detailed computational analyses have been performed to interpret the solid-state NMR spectra of naproxen, helping to assign resonances and understand the influence of the crystalline environment on chemical shifts. researchgate.netfigshare.com

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding absorption wavelengths. researchgate.net The calculations support experimental findings, which show strong absorption bands in the UV region. researchgate.net For instance, an experimental spectrum in ethanol (B145695) exhibits a maximum absorbance (λmax) at 242 nm. wjpsonline.com These absorptions are attributed to the π → π* electronic transitions within the naphthalene chromophore. researchgate.net

Table 3: Spectroscopic Data and Computational Correlation

| Spectroscopy | Parameter | Computational Method | Experimental Correlation | References |

|---|---|---|---|---|

| IR | Vibrational Frequencies | DFT (B3LYP) with scaling | Good agreement with FT-IR spectra showing characteristic peaks for C=O (1725 cm⁻¹) and O-H (2968 cm⁻¹) | researchgate.netresearchgate.netresearchgate.net |

| NMR | Chemical Shifts (¹H, ¹³C) | DFT, GIAO method | Good agreement with experimental solution and solid-state NMR data | researchgate.netresearchgate.netfigshare.com |

| UV-Vis | Excitation Energies (λmax) | TD-DFT | Correlates well with experimental λmax (~242-271 nm) attributed to π-π* transitions | researchgate.netwjpsonline.comnih.gov |

Analysis of Intermolecular Interactions

The interactions between molecules of this compound dictate its solid-state properties and behavior in solution. Computational analysis is key to understanding these forces.

Hydrogen Bonding Analysis

The carboxylic acid group of this compound is a primary site for forming strong intermolecular hydrogen bonds. Computational studies have confirmed that in the solid state and in certain solvents, the molecule can form cyclic dimers. researchgate.net In these dimers, two molecules are linked by a pair of hydrogen bonds between their carboxyl groups. researchgate.net

DFT calculations have been used to analyze the energetics and geometry of these hydrogen-bonded dimers. researchgate.net Furthermore, studies on co-crystals of naproxen show that the carboxyl group acts as both a hydrogen bond donor and acceptor, forming robust interactions with other molecules. mdpi.com Molecular dynamics simulations also highlight the importance of hydrogen bonding in the interaction of naproxen with biological targets like peptides. nih.gov

Non-Covalent Interactions (NCI) via Reduced Density Gradient (RDG)

Beyond strong hydrogen bonds, weaker non-covalent interactions (NCI) like van der Waals forces and π-π stacking are critical for molecular packing and recognition. While direct studies using the Reduced Density Gradient (RDG) method for naproxen are not widely reported, similar computational techniques have been applied to visualize and quantify these interactions.

For example, theoretical calculations based on DFT have been used to analyze the intermolecular interactions in naproxen co-crystals, revealing the nature of hydrogen bonds and weaker C-H···π interactions. mdpi.com Molecular dynamics simulations have also been employed to study the non-covalent interactions between naproxen molecules and with their environment, indicating that binding is often driven by interactions with amino acid side chains and that the conjugated naphthalene ring is responsible for strong attractive inter-ligand forces. nih.gov These computational approaches provide a visual and quantitative understanding of the weak forces that stabilize molecular assemblies.

Hirshfeld Surface Analysis for Crystal Packing and Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different types of atomic contacts. For this compound (a specific enantiomer of Naproxen), this analysis, particularly in the context of its co-crystals, reveals the key forces governing its solid-state architecture. rsc.org

In studies of Naproxen co-crystals, Hirshfeld surface analysis has identified several key intermolecular interactions that dictate the crystal packing. rsc.orgnih.gov These interactions are crucial for the stability and structure of the crystalline form. The primary interactions observed include:

Hydrogen Bonds: Strong O-H···O and O-H···N hydrogen bonds are frequently the most significant interactions, particularly involving the carboxylic acid group of the Naproxen molecule. rsc.orgmdpi.com These are visualized as distinct spikes on the 2D fingerprint plots.

Van der Waals Forces (H···H contacts): As is common for organic molecules, contacts between hydrogen atoms (H···H) make up the largest percentage of the Hirshfeld surface, reflecting the prevalence of van der Waals forces in the crystal packing. scirp.org

C-H···π Interactions: The naphthalene ring system provides an ideal platform for C-H···π interactions, where a C-H bond interacts with the electron-rich π-system of an adjacent aromatic ring. mdpi.com These interactions contribute to the formation of extended supramolecular chains and networks. researchgate.net

The relative contributions of these interactions can be quantified from the fingerprint plots. The table below, compiled from findings on Naproxen co-crystals, illustrates a typical distribution of these contacts.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 43.1% | Represents the most significant contribution, typical for organic molecules, arising from van der Waals forces. |

| C···H/H···C | 19.5% | Indicates the presence of weaker C-H···C and C-H···π interactions. |

| O···H/H···O | 10.3% | Corresponds to the crucial hydrogen bonding involving the carboxylic acid and other acceptor atoms. |

Note: The exact percentages can vary depending on the specific co-former molecule interacting with Naproxen.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to predict the reactive behavior of a molecule by mapping its electron density. nih.gov The MEP surface illustrates the electrostatic potential on the surface of a molecule, providing a guide to its electrophilic and nucleophilic regions.

The MEP map uses a color spectrum to represent different potential values.

Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most susceptible to electrophilic attack.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential. These are the most likely sites for nucleophilic attack.

Green/Yellow Regions: Represent areas with intermediate or near-zero potential.

For this compound, the MEP surface clearly delineates its reactive sites. researchgate.netnih.gov A high-electron-density region, shown in red, is localized around the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles or for forming hydrogen bonds as acceptors. nih.govnih.gov Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group represents a region of high positive potential (blue), identifying it as the primary site for deprotonation and as a hydrogen bond donor. researchgate.net The naphthalene ring typically shows areas of intermediate potential, though the π-electron cloud can engage in various non-covalent interactions. nih.gov

This analysis is fundamental in understanding how the molecule interacts with other molecules, including biological receptors or crystal co-formers. nih.gov

Theoretical Elucidation of Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral compound. For drugs like Naproxen, where one enantiomer is therapeutically active and the other can be less active or even toxic, understanding the mechanism of chiral recognition is vital. nih.gov Theoretical and computational studies provide molecular-level insights into this phenomenon.

The chiral discrimination of this compound is governed by the three-dimensional arrangement of its atoms around the chiral center—the carbon atom bearing the carboxylic acid group, the methyl group, the hydrogen atom, and the naphthalenoxy group. Theoretical models explain chiral recognition as a result of differential interactions between the enantiomers and a chiral selector or environment, such as a protein binding site or a chiral stationary phase in chromatography. rsc.orgrsc.org

Molecular modeling studies, often employing techniques like molecular docking, have been used to elucidate these mechanisms. nih.govresearchgate.net These studies simulate the interaction of both the (R)- and (S)-enantiomers with a chiral selector, such as β-cyclodextrin. rsc.orgacs.org The key findings from these theoretical investigations are:

Three-Point Interaction Model: Effective chiral recognition typically requires at least three points of interaction between the chiral molecule and the selector. These interactions can be a combination of hydrogen bonds, steric hindrance, and hydrophobic or π-π interactions.

Binding Energy Differences: Computational models can calculate the binding energies of the diastereomeric complexes formed between each enantiomer and the chiral selector. A significant difference in binding energy indicates a strong preference for one enantiomer over the other. For instance, studies on Naproxen enantiomers with β-cyclodextrin have shown that the S-enantiomer can form a more stable inclusion complex than the R-enantiomer, evidenced by a more favorable binding energy. acs.org

Conformational and Steric Effects: The specific spatial arrangement of the groups around the chiral center dictates how well each enantiomer can fit into a chiral binding pocket. The bulky naphthalene group and the smaller methyl and carboxyl groups create a specific stereochemical profile. The differential steric hindrance and the ability to form specific, directionally-dependent hydrogen bonds are primary drivers of recognition. researchgate.netresearchgate.net For example, the orientation of the propanoic acid side chain relative to the naphthalene ring differs between the two enantiomers, leading to distinct interaction patterns with a chiral host. acs.org

Applications in Asymmetric Organic Synthesis

(R)-2-(Naphthalen-2-yloxy)propanoic Acid as a Chiral Building Block

The utility of this compound as a chiral building block stems from its robust structure and the presence of a key stereocenter. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, transferring their chirality to the final product. This strategy is fundamental to modern medicinal chemistry and materials science, where the biological activity or material properties are often dependent on a specific enantiomer.

The aryloxypropanoic acid scaffold is a well-established pharmacophore found in various drugs. The defined (R)-configuration of this particular acid allows chemists to construct target molecules with a predictable three-dimensional arrangement. While specific, large-scale applications in the synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are analogous to those used in the synthesis of bioactive molecules. For instance, the related 2-arylpropionic acids are precursors to a class of non-steroidal anti-inflammatory drugs (NSAIDs), where the (S)-enantiomer is typically the active form. By analogy, this compound could serve as a starting material for novel pharmaceutical candidates where the (R)-configuration is desired.

The transformation of the carboxylic acid group into other functionalities such as amides, esters, or alcohols provides a versatile handle for synthetic chemists to elaborate the molecule further, making it a foundational element for constructing a portion of a more complex chiral molecule.

Intermediate in the Stereoselective Synthesis of Complex Molecular Architectures

In multi-step synthetic sequences, this compound can act as a crucial intermediate, carrying the essential stereochemical information through the reaction pathway. The stereocenter, being adjacent to both the bulky naphthyloxy group and the carboxylic acid, can influence the stereochemical outcome of subsequent reactions at or near this center.

Design and Synthesis of Chiral Ligands and Catalysts

A significant application of chiral molecules like this compound is in the development of chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed enantioselectively, yielding one enantiomer of the product in excess.

The carboxylic acid can be converted into other donor groups, such as phosphines, amines, or oxazolines, which are common coordinating groups in catalyst design. For example, chiral amines have been synthesized from the closely related 2-arylpropionic acids via Curtius rearrangement. These amines can then be used as resolving agents or as part of a larger ligand structure.

The general structure of this compound is represented in the broader class of aryloxypropanoic acids, which have been used in the development of catalysts. For instance, iridium complexes with chiral spiro phosphino-oxazoline ligands have been successfully used for the highly enantioselective hydrogenation of α-aryloxy α,β-unsaturated carboxylic acids. This demonstrates the compatibility of the aryloxy motif within effective chiral catalyst systems. The bulky naphthalene (B1677914) group of this compound could provide the necessary steric hindrance to create a well-defined chiral pocket around a metal center, potentially leading to high levels of enantioselectivity in catalyzed reactions.

Table 1: Examples of Chiral Ligand Classes and their Precursors

| Ligand Class | Typical Chiral Precursor Type | Potential Role of this compound |

|---|---|---|

| P,N-Ligands | Chiral amino alcohols | Could be converted to a chiral amino alcohol. |

| Chiral Oxazolines | Chiral amino acids | Can be a precursor to chiral amines and subsequent oxazolines. |

This table illustrates potential pathways and is based on general synthetic transformations.

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery and materials science. The goal of DOS is to create structural diversity, exploring new areas of chemical space.

This compound can serve as a chiral scaffold in such synthetic endeavors. A scaffold is a core molecular structure to which various substituents can be attached. By starting with an enantiomerically pure scaffold, all resulting compounds in the library will share that defined stereocenter, reducing the complexity of the final mixture and allowing for a more straightforward interpretation of screening results.

The synthetic versatility of the carboxylic acid group allows for its reaction with a diverse set of building blocks. For instance, by creating an amide library, one could react the acid with a wide array of amines. Similarly, the naphthalene ring can be functionalized, adding another point of diversity. While specific libraries based on this compound are not widely reported, the principle of using chiral scaffolds is a cornerstone of modern combinatorial chemistry.

Table 2: Potential Diversity Points on this compound

| Position | Functional Group | Potential Modifications |

|---|---|---|

| Carboxylic Acid | -COOH | Amide formation, esterification, reduction to alcohol, etc. |

| Naphthalene Ring | Aromatic C-H | Halogenation, nitration, Friedel-Crafts reactions, etc. |

Future Research Directions and Unexplored Avenues

Development of Novel Enantioselective Catalytic Systems for (R)-2-(Naphthalen-2-yloxy)propanoic Acid Synthesis

The synthesis of the (S)-enantiomer of Naproxen (B1676952), the biologically active form, has been a subject of extensive research. nih.gov Future work will likely concentrate on developing even more efficient and sustainable enantioselective catalytic systems.

One promising area is the use of biocatalysis. An (S)-selective arylmalonate decarboxylase mutant has already shown potential as an environmentally friendly alternative to traditional chemical synthesis, achieving an enantiomeric excess (ee) of 99%. rsc.org Further research could focus on engineering more robust and efficient enzymes, potentially through directed evolution or rational design, to improve reaction kinetics and substrate scope.

In the realm of organometallic catalysis, recent years have seen advancements in asymmetric hydrogenation and coupling reactions. nih.gov For instance, cobalt-catalyzed asymmetric hydrogenation has been explored, with mechanistic studies revealing the role of carboxylic acid as a ligand to the cobalt complex, which directs the facial selectivity of the reduction. nih.gov Similarly, rhodium-catalyzed asymmetric hydrogenation represents another viable route. nih.gov Future investigations could explore novel chiral ligands for these metals to enhance enantioselectivity and catalyst turnover numbers. Another innovative approach involves the asymmetric addition of thiophenol to an α,β-unsaturated terminal alkene, catalyzed by a cinchona-derived catalyst, followed by cleavage of the carbon-sulfur bond to yield (S)-naproxen. nih.gov

Integration with Advanced Reaction Methodologies (e.g., Flow Chemistry, Mechanochemistry)

The shift from batch to continuous manufacturing processes is a key trend in the pharmaceutical industry, driven by the need for safer, more efficient, and scalable production. semanticscholar.org

Flow Chemistry: Continuous-flow synthesis offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. semanticscholar.org Patents and research have already described methods for the continuous-flow synthesis of profens like ibuprofen (B1674241) and naproxen. google.comwipo.intgoogle.com Future research will likely focus on optimizing these processes, potentially by integrating in-line analytical techniques, such as Raman spectroscopy, for real-time monitoring and control of the reaction progress. rsc.org The development of multi-step continuous-flow sequences, where several reaction steps are performed in a single, uninterrupted process, could significantly streamline the synthesis of this compound. semanticscholar.org

Mechanochemistry: This solvent-free or solvent-minimized reaction technique utilizes mechanical force to induce chemical transformations. While ball milling is a common batch method, reactive extrusion, particularly twin-screw extrusion (TSE), is emerging as a scalable, continuous mechanochemical technology. scribd.com Although still in its early stages for organic synthesis, TSE offers the potential for highly efficient and environmentally friendly production. Future research could explore the application of TSE to key steps in the synthesis of this compound, potentially leading to novel and solvent-free synthetic routes.

Advanced In Silico Design and Optimization for Synthetic Pathways

Computational tools are becoming indispensable in modern chemical research, enabling the design and optimization of synthetic pathways before any lab work is undertaken.

For this compound, in silico methods can be applied in several ways:

Pathway Design: Tools for metabolic pathway optimization, while often used in biocatalysis, can be adapted to evaluate and compare different synthetic routes based on factors like atom economy, reaction thermodynamics, and potential by-product formation. nih.gov

Catalyst Design: Molecular docking and quantum mechanics (QM) calculations can be used to design and screen potential chiral catalysts. nih.govresearchgate.net By simulating the interaction between the catalyst and the substrate, researchers can predict enantioselectivity and catalytic activity, thus guiding the experimental work towards the most promising candidates. nih.gov

Reaction Condition Optimization: Computational fluid dynamics (CFD) can model the conditions within a flow reactor, helping to optimize parameters like flow rate, temperature, and mixing for maximum yield and purity.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of catalysts or intermediates with their performance, further accelerating the optimization process. nih.gov

These computational approaches, when used in a Design-Build-Test-Learn (DBTL) cycle, can significantly reduce the experimental workload and accelerate the development of more efficient and sustainable synthetic methods. nih.gov

Exploration of Derivatization for Tailored Material Properties

While this compound is primarily known as a pharmaceutical, its chemical structure offers a scaffold for the development of novel materials with tailored properties. The carboxylic acid group and the naphthalene (B1677914) ring are key functional groups that can be modified to create a wide range of derivatives. nih.govresearchgate.netnih.gov

Polymer-Based Materials: One significant area of exploration is the incorporation of the naproxen moiety into biodegradable polymers. nih.gov For instance, polyesters containing naproxen as a pendant group have been synthesized. nih.gov These materials can act as drug delivery systems, releasing the active compound in a controlled manner. nih.govmdpi.com Future research could focus on developing polymers with specific degradation rates and release profiles for various applications. Another approach involves creating hydrogels, which are cross-linked polymers capable of holding large amounts of water, for controlled drug delivery. mdpi.com

Functional Derivatives: The functionalization of the naphthalene ring or the carboxylic acid group can lead to derivatives with unique properties. nih.gov For example, the synthesis of naproxen-containing diaryliodonium salts allows for further functionalization of the aromatic ring, including fluorination, iodination, and arylation. nih.gov Esterification of the carboxylic acid has been shown to produce derivatives with altered biological activities. banglajol.info Research into creating derivatives by conjugating naproxen with other molecules, such as amino acids, phytophenols, or other bioactive compounds, is an active field. nih.govnih.govnih.govmdpi.comjst.go.jp These new chemical entities could exhibit enhanced properties or entirely new applications in fields ranging from medicine to material science.

Below is a table summarizing potential areas of derivatization and their applications:

| Derivative Class | Potential Application | Research Focus |

| Polymeric Conjugates | Controlled drug release systems, biocompatible materials. nih.govmdpi.com | Synthesis of biodegradable polyesters and hydrogels with tailored degradation and release kinetics. nih.govmdpi.com |

| Ring-Functionalized Derivatives | Probes for biological studies, intermediates for complex molecules. nih.gov | Development of selective functionalization methods (e.g., halogenation, arylation) of the naphthalene core. nih.gov |

| Ester and Amide Prodrugs | Modified pharmacokinetic profiles, targeted delivery. nih.govbanglajol.info | Synthesis and evaluation of derivatives with varying lipophilicity and enzymatic cleavage susceptibility. |

| Hybrid Molecules | Dual-action therapeutic agents, novel bioactive compounds. nih.govmdpi.comjst.go.jp | Conjugation with other pharmacophores (e.g., antioxidants, other drugs) to create synergistic effects. nih.gov |

This exploration into derivatization opens up the possibility of repurposing a well-established molecule for new and innovative applications beyond its traditional use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2-(Naphthalen-2-yloxy)propanoic acid, and how are enantiomeric purity ensured?

- Synthesis Methods :

-

Chiral Resolution : Starting from racemic mixtures, enantiomers can be separated using chiral chromatography (e.g., HPLC with chiral stationary phases) .

-

Enantioselective Synthesis : Use of enantiopure starting materials or chiral catalysts. For example, (R)-2-methyl-3-(naphthalen-2-yloxy)propanoic acid was synthesized via alkylation of naphthol derivatives with chiral alkyl halides, followed by oxidation .

-

Reaction Conditions : Key steps include nucleophilic substitution (e.g., naphthol reacting with 2-chloropropionic acid derivatives) under basic conditions (K₂CO₃ in DMF) .

- Purity Control : Optical rotation ([α]D) measurements and chiral HPLC analysis are critical. For example, [α]D = +2.5 (c = 0.7, chloroform) confirmed enantiopurity in a related compound .

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of naphthalene substitution and stereochemistry of the propanoic acid chain.

- Mass Spectrometry (MS) : High-resolution MS (e.g., C₁₄H₁₄O₃ requires m/z 253.0835; observed 253.0837 ).

- X-ray Crystallography : For unambiguous stereochemical assignment (if crystalline derivatives are available) .

Q. What safety protocols are essential for handling this compound in the lab?

- Engineering Controls : Use fume hoods (BS-approved) and local exhaust ventilation to minimize inhalation risks .

- PPE : Safety glasses, nitrile gloves, and lab coats. For large-scale work, full-face visors are advised .

- Exposure Monitoring : Follow OSHA standards (29 CFR 1910.1020) for air sampling and medical surveillance if exposure symptoms arise .

Advanced Research Questions

Q. How do fluorine substitutions in analogous propanoic acid derivatives influence biological activity, and can these insights guide structure-activity studies?

- Biological Insights : Fluorinated analogs (e.g., 2-fluoro-2-(2-fluorophenyl)propanoic acid) show enhanced binding to inflammatory enzymes (e.g., COX-2) due to fluorine’s electronegativity and steric effects .

- Methodological Applications :

-

Docking Studies : Compare fluorine-substituted vs. non-fluorinated derivatives using molecular docking (e.g., AutoDock Vina) to predict target affinity.

-

Enzyme Assays : Test inhibitory activity in vitro (e.g., COX-2 inhibition assays with IC₅₀ determination).

Derivative Target Enzyme Binding Affinity (ΔG, kcal/mol) Biological Effect Non-fluorinated COX-2 -8.2 Moderate inhibition Fluorinated (2-F, 4-F) COX-2 -9.5 Enhanced inhibition

Q. How can contradictory data on enantiomer-specific bioactivity be resolved?

- Root Causes : Contradictions may arise from impurities, assay variability (e.g., cell line differences), or misassignment of stereochemistry.

- Resolution Strategies :

- Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., identical cell lines, assay buffers).

- Stereochemical Reanalysis : Re-examine enantiopurity via chiral HPLC and compare with literature optical rotations .

- Meta-Analysis : Pool data from studies using structural analogs (e.g., naphthalene vs. biphenyl derivatives) to identify trends .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Solubility Enhancement :

- Co-Solvents : Use DMSO or PEG-400 for stock solutions; dilute in saline for administration.

- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to improve membrane permeability .

- Stability Testing :

- pH Profiling : Assess degradation kinetics in buffers (pH 1–10) via HPLC.

- Light/Temperature Sensitivity : Store at 2–8°C in amber vials to prevent photodegradation .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others show no effect?

- Potential Factors :

- Structural Analog Confusion : Studies on 2-(thiophen-2-yl)propanoic acid (a structural analog) may be misattributed to the naphthalene derivative .

- Assay Sensitivity : Variability in inflammatory models (e.g., murine vs. human cell lines) .

- Resolution : Conduct head-to-head comparisons of analogs under identical experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.